molecular formula C22H18N4O6S B317216 METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE

METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE

Cat. No.: B317216
M. Wt: 466.5 g/mol
InChI Key: JTVWJPPREMYXND-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with fewer double bonds or reduced functional groups .

Scientific Research Applications

Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 4-[(4Z)-3,5-DIOXO-4-{[1-(4-SULFAMOYLPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminosulfonyl)benzoate
  • Methyl 3-(aminosulfonyl)-4-chlorobenzoate
  • Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate

Uniqueness

Methyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3,5-dioxo-1-pyrazolidinyl]benzoate is unique due to its complex structure, which combines multiple functional groups in a single molecule.

Properties

Molecular Formula

C22H18N4O6S

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 4-[(4Z)-3,5-dioxo-4-[[1-(4-sulfamoylphenyl)pyrrol-2-yl]methylidene]pyrazolidin-1-yl]benzoate

InChI

InChI=1S/C22H18N4O6S/c1-32-22(29)14-4-6-16(7-5-14)26-21(28)19(20(27)24-26)13-17-3-2-12-25(17)15-8-10-18(11-9-15)33(23,30)31/h2-13H,1H3,(H,24,27)(H2,23,30,31)/b19-13-

InChI Key

JTVWJPPREMYXND-UYRXBGFRSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

Origin of Product

United States

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